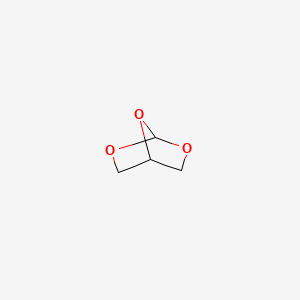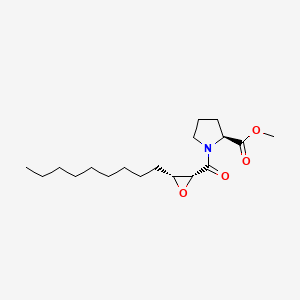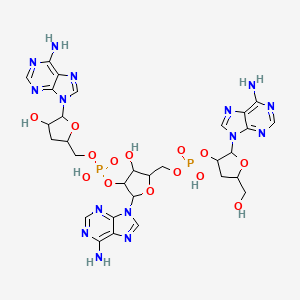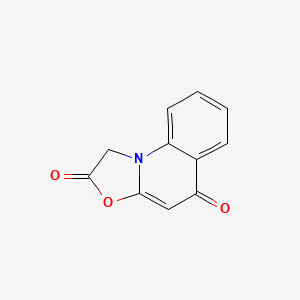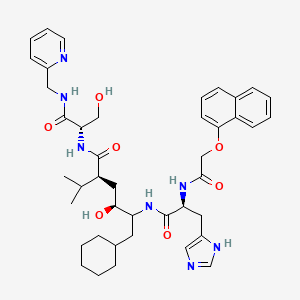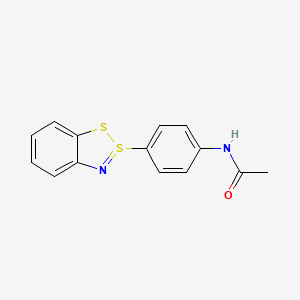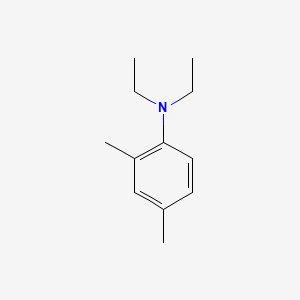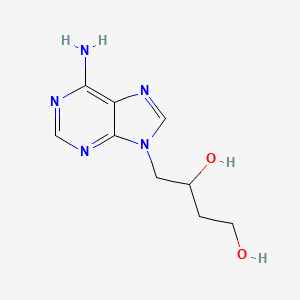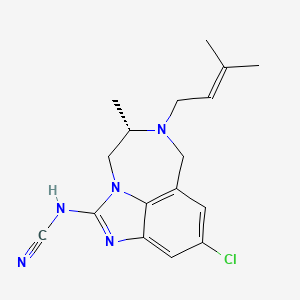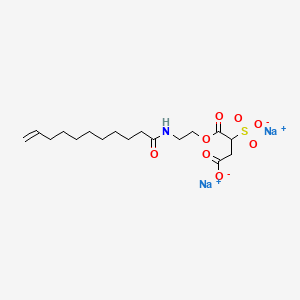
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various personal care and industrial products due to its ability to reduce surface tension and enhance the spreading and wetting properties of formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-(undecylenic monoethanolamide) sulfosuccinate typically involves the reaction of maleic anhydride with undecylenic monoethanolamide to form an intermediate maleate ester. This intermediate is then subjected to sulfonation using sodium bisulfite to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate undergoes various chemical reactions, including:
Esterification: Formation of esters through the reaction with alcohols.
Sulfonation: Introduction of sulfonic acid groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts.
Sulfonation: Utilizes sodium bisulfite under controlled conditions.
Substitution: Various reagents depending on the desired substituent.
Major Products Formed
The major products formed from these reactions include esters, sulfonated derivatives, and substituted compounds, each with unique properties and applications.
Aplicaciones Científicas De Investigación
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and enhance permeability.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Widely used in personal care products, detergents, and cleaning agents for its surfactant properties .
Mecanismo De Acción
The mechanism of action of disodium 1-(undecylenic monoethanolamide) sulfosuccinate involves its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of its hydrophobic and hydrophilic regions with lipid bilayers, leading to increased membrane permeability and solubilization of hydrophobic compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4-(undecylenic monoethanolamide) sulfosuccinate
- Disodium undecylenamido MEA-sulfosuccinate
Uniqueness
Disodium 1-(undecylenic monoethanolamide) sulfosuccinate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers enhanced solubility and stability in various formulations, making it a preferred choice in many applications .
Propiedades
Número CAS |
65277-52-3 |
|---|---|
Fórmula molecular |
C17H27NNa2O8S |
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
disodium;4-oxo-3-sulfonato-4-[2-(undec-10-enoylamino)ethoxy]butanoate |
InChI |
InChI=1S/C17H29NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-15(19)18-11-12-26-17(22)14(13-16(20)21)27(23,24)25;;/h2,14H,1,3-13H2,(H,18,19)(H,20,21)(H,23,24,25);;/q;2*+1/p-2 |
Clave InChI |
HQWDESXVUSWTPT-UHFFFAOYSA-L |
SMILES canónico |
C=CCCCCCCCCC(=O)NCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


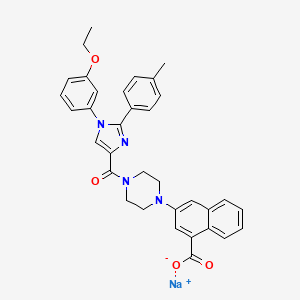
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
